Cas no 885517-04-4 ((2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile)

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile is a chiral bicyclic nitrile compound with a rigid azabicyclo[2.2.2]octane scaffold. Its stereospecific (S)-configuration and constrained ring structure make it a valuable intermediate in asymmetric synthesis and pharmaceutical research. The nitrile group offers versatile reactivity for further functionalization, while the bicyclic framework enhances stability and stereochemical control. This compound is particularly useful in the development of bioactive molecules, including ligands and catalysts, due to its ability to influence stereoselectivity. Its high purity and well-defined structure ensure reproducibility in synthetic applications. Suitable for use in medicinal chemistry and organocatalysis, it provides a reliable building block for complex molecular architectures.
(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile structure
885517-04-4 structure
Product name:(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
CAS No:885517-04-4
MF:C8H12N2
MW:136.194281578064
MDL:MFCD18374364
CID:1120472
PubChem ID:11679825

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
    • 1-AZABICYCLO[2.2.2]OCTANE-2-CARBONITRILE, (2S)-
    • (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile (ACI)
    • 1-Azabicyclo[2.2.2]octane-2-carbonitrile (2S)-
    • NZOYWQFJJHBAAF-QMMMGPOBSA-N
    • 885517-04-4
    • AKOS037644567
    • SCHEMBL14343223
    • P17382
    • MFCD18374364
    • AS-53996
    • F53394
    • CS-0000101
    • MDL: MFCD18374364
    • Inchi: 1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2/t8-/m0/s1
    • InChI Key: NZOYWQFJJHBAAF-QMMMGPOBSA-N
    • SMILES: C([C@@H]1CC2CCN1CC2)#N

Computed Properties

  • Exact Mass: 136.100048391g/mol
  • Monoisotopic Mass: 136.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27Ų
  • XLogP3: 1

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM541239-100mg
(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
885517-04-4 95%+
100mg
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0989-250MG
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
885517-04-4 97%
250MG
¥ 4,870.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0989-1G
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
885517-04-4 97%
1g
¥ 12,163.00 2023-04-13
Advanced ChemBlocks
L22460-1G
(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
885517-04-4 97%
1G
$2,855 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0989-100MG
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
885517-04-4 97%
100MG
¥ 3,042.00 2023-04-13
Advanced ChemBlocks
L22460-25MG
(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
885517-04-4 97%
25mg
$240 2023-06-14
Advanced ChemBlocks
L22460-100MG
(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
885517-04-4 97%
100MG
$715 2023-09-15
eNovation Chemicals LLC
D587598-5G
(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile
885517-04-4 97%
5g
$5970 2023-09-02
Aaron
AR00ILHN-100mg
1-Azabicyclo[2.2.2]octane-2-carbonitrile, (2S)-
885517-04-4 97%
100mg
$527.00 2025-02-12
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY344462-0.1g
(S)-Quinuclidine-2-carbonitrile
885517-04-4 ≥95%
0.1g
¥4715.00 2024-07-10

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (+)-Tartaric acid ,  D-Tartaric acid Solvents: Ethanol
Reference
A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer
Mi, Yuan; Corey, E. J., Tetrahedron Letters, 2006, 47(15), 2515-2516

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Raw materials

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Preparation Products

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Related Literature

Additional information on (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile (CAS No. 885517-04-4): A Comprehensive Overview

(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile (CAS No. 885517-04-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as SAR7334, is a member of the azabicyclo[2.2.2]octane family and has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cognitive disorders.

The structure of (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile is characterized by a bicyclic ring system with a nitrogen atom incorporated into one of the rings, and a cyano group attached to the chiral carbon atom at position 2. This unique structural feature confers the compound with distinct chemical and biological properties, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile as a potent modulator of various neurotransmitter systems, particularly the cholinergic system. The compound has been shown to exhibit significant activity as an acetylcholinesterase inhibitor, which is crucial for maintaining adequate levels of acetylcholine in the brain. Acetylcholine is a key neurotransmitter involved in memory and cognitive function, and its depletion is associated with various neurodegenerative conditions such as Alzheimer's disease.

In addition to its acetylcholinesterase inhibitory activity, (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile has also demonstrated promising neuroprotective effects. Preclinical studies have shown that the compound can reduce oxidative stress and inflammation in neuronal cells, which are major contributing factors to neurodegeneration. These findings suggest that (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile may have a dual mechanism of action, making it a valuable candidate for the development of multifaceted therapeutic strategies.

The pharmacokinetic properties of (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile have also been extensively investigated. Studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, which are essential for its effective use in clinical settings. Furthermore, its low toxicity and high safety margin make it an attractive option for long-term therapeutic use.

Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile in patients with cognitive impairments and neurodegenerative diseases. Early results from these trials have been promising, with participants showing significant improvements in cognitive function and reduced symptoms of neurodegeneration.

Beyond its potential therapeutic applications, (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile has also been explored as a tool compound in basic research to better understand the mechanisms underlying neurodegenerative processes. Its ability to modulate multiple pathways involved in neuronal health makes it a valuable tool for elucidating the complex interactions between different cellular processes.

In conclusion, (2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile (CAS No. 885517-04-4) represents a promising compound with significant potential in both therapeutic applications and basic research. Its unique structural features, combined with its multifaceted biological activities, make it an exciting area of focus for ongoing research and development in the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:885517-04-4)(2S)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
A1033584
Purity:99%
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Price ($):664.0